Cas no 19780-65-5 (2-Pentanone,3-ethyl-3-methyl-)

2-Pentanone, 3-ethyl-3-methyl-, is a branched-chain ketone with the molecular formula C8H16O. This compound is characterized by its unique structural configuration, featuring both ethyl and methyl substituents on the third carbon of the pentanone backbone. Its moderate volatility and solvent properties make it suitable for applications in organic synthesis, coatings, and specialty chemical formulations. The branched alkyl groups enhance its stability and influence its solubility profile, allowing for tailored use in non-polar to moderately polar systems. Its well-defined structure ensures consistent performance in reactions requiring controlled reactivity. The compound is typically handled under standard laboratory conditions, with attention to flammability and proper ventilation.
2-Pentanone,3-ethyl-3-methyl- structure
2-Pentanone,3-ethyl-3-methyl- structure
Product Name:2-Pentanone,3-ethyl-3-methyl-
CAS No:19780-65-5
MF:C8H16O
MW:128.212042808533
MDL:MFCD00048628
CID:191115
PubChem ID:140590
Update Time:2025-10-12

2-Pentanone,3-ethyl-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanone,3-ethyl-3-methyl-
    • 3-ETHYL-3-METHYL-2-PENTANONE
    • 3-ethyl-3-methylpentan-2-one
    • 1-acetyl-1-ethyl-1-methylpropane
    • 1-Methyl-1.1-diaethyl-aceton
    • 2-Pentanone,3-ethyl-3-methyl
    • 3-Aethyl-3-methyl-pentan-2-on
    • 3-ethyl-3-methyl-pentan-2-one
    • 3-methyl-3-ethyl-2-pentanone
    • 19780-65-5
    • AKOS006272083
    • 2-Pentanone, 3-ethyl-3-methyl-
    • FT-0692150
    • SCHEMBL35107
    • DTXSID00173480
    • MDL: MFCD00048628
    • Inchi: 1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3
    • InChI Key: VMQCHWRZCMKYGA-UHFFFAOYSA-N
    • SMILES: O=C(C)C(C)(CC)CC

Computed Properties

  • Exact Mass: 128.12000
  • Monoisotopic Mass: 128.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.8203 (estimate)
  • Melting Point: -32.24°C (estimate)
  • Boiling Point: 154.05°C
  • Refractive Index: 1.4145 (estimate)
  • PSA: 17.07000
  • LogP: 2.40170

2-Pentanone,3-ethyl-3-methyl- Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on 2-Pentanone,3-ethyl-3-methyl-

Introduction to 2-Pentanone,3-ethyl-3-methyl- (CAS No. 19780-65-5) and Its Recent Applications in Chemical and Pharmaceutical Research

2-Pentanone,3-ethyl-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 19780-65-5, is a significant organic compound that has garnered considerable attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a range of chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both ketone and alkyl groups in its molecular structure contributes to its versatility, enabling applications across multiple domains, including medicinal chemistry and material science.

The molecular structure of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) consists of a five-carbon chain with a ketone functional group at the second carbon and ethyl and methyl substituents at the third carbon. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for more complex molecules. In recent years, researchers have been exploring the synthetic potential of this compound, particularly in the development of novel pharmaceuticals and agrochemicals.

One of the most compelling aspects of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) is its role as a precursor in the synthesis of bioactive molecules. The compound’s ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, has opened up new avenues for drug discovery. For instance, recent studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs, where the modification of its side chains can lead to enhanced pharmacological properties.

In addition to its pharmaceutical applications, 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) has been investigated for its potential in material science. Researchers have leveraged its structural features to develop novel polymers and coatings with improved thermal stability and mechanical strength. The compound’s ability to form stable radicals has also made it relevant in the study of polymer degradation mechanisms, providing insights into how materials can be engineered for longer lifespans under harsh conditions.

The synthesis of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) typically involves multi-step organic reactions that highlight the compound’s synthetic utility. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic advancements have not only streamlined the production process but also paved the way for more efficient scaling-up procedures in industrial settings.

Recent research has also focused on the environmental impact of utilizing 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) in chemical processes. Studies have shown that certain derivatives of this compound can be biodegraded under controlled conditions, reducing environmental persistence. This finding is particularly significant as industries seek greener alternatives to traditional chemical intermediates. The development of sustainable synthetic routes for this compound aligns with global efforts to minimize ecological footprints while maintaining high standards of product quality.

The pharmacological potential of 2-Pentanone,3-ethyl-3-methyl-* (CAS No. 19780-65-5) continues to be an area of active investigation. Researchers are exploring its derivatives as candidates for treating neurological disorders, where modulating brain chemistry is crucial. Preliminary studies suggest that certain modifications can enhance binding affinity to specific receptors, potentially leading to more effective therapeutic agents. These findings underscore the importance of this compound in advancing drug discovery efforts.

Moreover, the compound’s role in analytical chemistry cannot be overlooked. Its distinct spectroscopic signatures make it an excellent reference standard for calibrating analytical instruments used in quality control and research laboratories. The accuracy provided by using 2-Pentanone,3-ethyl-* (CAS No. 19780*65*5) as a standard ensures reliable data acquisition across various scientific disciplines.

In conclusion, 2-Pentanone, 3 -ethyl, 3 -methyl *(CAS No.* 19780*65*5*)* represents a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research.* Its unique structural attributes,* coupled with recent advancements in synthetic methodologies,* position it as a cornerstone in modern chemical science.* As research progresses,* further applications* are expected to emerge,* solidifying its importance* in both academic* and industrial contexts.*

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